molecular formula C19H20N2O2 B8662679 4-(3,3-Diphenylpropanoyl)piperazin-2-one

4-(3,3-Diphenylpropanoyl)piperazin-2-one

Cat. No.: B8662679
M. Wt: 308.4 g/mol
InChI Key: NGLZXMDGAQDUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Diphenylpropanoyl)piperazin-2-one is a piperazinone derivative characterized by a six-membered ring containing two nitrogen atoms and a ketone group (piperazin-2-one core). The compound features a 3,3-diphenylpropanoyl moiety attached to the nitrogen at position 4 of the ring. This structural motif confers unique physicochemical properties, such as increased lipophilicity due to the aromatic diphenyl groups, which may enhance membrane permeability and target binding through hydrophobic interactions. Piperazinone derivatives are widely explored in medicinal chemistry for their versatility in targeting enzymes, receptors, and oncogenic proteins .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-(3,3-diphenylpropanoyl)piperazin-2-one

InChI

InChI=1S/C19H20N2O2/c22-18-14-21(12-11-20-18)19(23)13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,22)

InChI Key

NGLZXMDGAQDUFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Cytotoxic Agents

  • Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate ():
    • Substituents: Chlorophenyl groups at positions 3 and 4.
    • Activity: Demonstrated cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with IC₅₀ values < 20 µM. Substitution with amines (e.g., guanidine, thiourea) improved potency by enhancing hydrogen-bonding interactions with cellular targets .

Enzyme Inhibitors

  • [4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]piperazin-2-one] (): Substituents: Fluorinated phenyl group and amino acid-like side chain. Activity: Served as a reference DPP-IV inhibitor with high binding affinity (compared to derivatives violating drug-likeness criteria). Fluorine atoms likely enhanced metabolic stability and target selectivity .
  • Nutlin-3 (): Substituents: Bis(4-chlorophenyl)imidazole group. Activity: MDM2 inhibitor with nanomolar binding affinity. Chlorine atoms facilitated hydrophobic interactions with MDM2’s p53-binding pocket, a mechanism distinct from diphenylpropanoyl derivatives .

Kinase Inhibitors

  • Rogaratinib ():
    • Substituents: Pyrrolotriazine and benzothiophene groups.
    • Activity: Pan-FGFR inhibitor with broad-spectrum activity. The large heterocyclic substituent contributed to kinase selectivity but reduced solubility, necessitating HCl salt formulation for in vivo studies .

Physicochemical and Structural Properties

Compound Molecular Formula Key Substituents logP* Solubility Bioactivity Target
4-(3,3-Diphenylpropanoyl)piperazin-2-one C₂₀H₂₀N₂O₂ Diphenylpropanoyl ~4.5 Low (lipophilic) Undisclosed
Methyl 2-(4-chlorophenyl)-... C₁₉H₁₈Cl₂N₂O₃ Chlorophenyl, ester ~3.8 Moderate Cytotoxicity
Nutlin-3 C₃₀H₂₅Cl₂N₃O₃ Bis(chlorophenyl)imidazole ~5.2 Low MDM2 inhibition
Rogaratinib C₂₄H₂₅N₇O₃S Pyrrolotriazine, benzothiophene ~3.0 Poor (DMSO) FGFR inhibition

*Predicted using fragment-based methods.

  • Solubility : Rogaratinib’s poor solubility required formulation adjustments, whereas amine-substituted derivatives () showed improved solubility due to polar groups .

Key Research Findings and Challenges

  • Activity-Selectivity Trade-offs : Bulky substituents (e.g., in Rogaratinib) improve target selectivity but complicate pharmacokinetics .
  • Drug-Likeness : Fluorinated and chlorinated derivatives () often exhibit superior metabolic stability but may violate criteria like Lipinski’s rules .
  • Cytotoxicity Mechanisms: Amine-substituted derivatives () showed higher cytotoxicity, possibly due to pro-apoptotic signaling via hydrogen-bond donors .

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